molecular formula C17H20N8O B2842300 3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2198051-85-1

3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2842300
CAS No.: 2198051-85-1
M. Wt: 352.402
InChI Key: WSBIZMMOWTZOOY-UHFFFAOYSA-N
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Description

This compound features a 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine core fused with an azetidine ring at position 4. The azetidine’s 3-position is substituted with a methylamino group linked to a 1-methyl-1,2-dihydropyrazin-2-one moiety. Its structural complexity arises from the integration of three heterocyclic systems:

  • Triazolopyridazine: A bicyclic system with a six-membered pyridazine fused to a triazole ring.
  • Azetidine: A strained four-membered nitrogen ring, enhancing conformational rigidity.

The cyclopropyl group at position 3 of the triazolopyridazine core likely enhances metabolic stability by blocking oxidative degradation pathways .

Properties

IUPAC Name

3-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c1-22-8-7-18-16(17(22)26)23(2)12-9-24(10-12)14-6-5-13-19-20-15(11-3-4-11)25(13)21-14/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBIZMMOWTZOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility : The azetidine linker in the target compound provides a balance between rigidity (for target selectivity) and flexibility (for conformational adaptation), unlike bulkier piperazine (Compound 27) or inflexible indole-ethylamine (Compound 10) .

Metabolic Stability: The cyclopropyl group on the triazolopyridazine core likely reduces oxidative metabolism, a advantage over non-cyclopropyl analogs .

Solubility vs. Activity: The dihydropyrazinone moiety improves aqueous solubility compared to alkylthio () or indole-based derivatives, though this may come at the cost of reduced logP-driven membrane permeability .

Q & A

Q. How do researchers correlate in vitro activity with in vivo efficacy for this compound?

  • Answer : and describe pharmacokinetic (PK) studies in rodent models:
  • Plasma Half-Life : IV/PO dosing to calculate bioavailability.
  • Tissue Distribution : Radiolabeled compound tracking via PET/SPECT.
  • Metabolite Profiling : Identify active metabolites contributing to efficacy .

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